Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino-
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Overview
Description
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino- is a complex organic compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties, including analgesic and antitussive effects. The compound’s structure includes a morphinan backbone with various functional groups that contribute to its unique chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino- typically involves multiple steps, starting from simpler precursors. One common synthetic route involves the following steps:
Formation of the Morphinan Backbone: This step involves the cyclization of a suitable precursor to form the morphinan skeleton.
Introduction of Functional Groups: Various functional groups, such as the epoxy and piperidino groups, are introduced through specific reactions like epoxidation and amination.
Final Modifications: The final steps involve fine-tuning the molecule by adding or modifying specific groups to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino- has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various derivatives and analogs for research purposes.
Biology: The compound is studied for its interactions with biological systems, particularly its binding to opioid receptors.
Medicine: It has potential therapeutic applications, including pain management and cough suppression.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino- involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, leading to the activation of specific signaling pathways that result in analgesic and antitussive effects. Key molecular targets include the mu-opioid receptor, which plays a crucial role in mediating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Morphine: A naturally occurring compound with similar analgesic properties.
Codeine: Another morphinan derivative used for pain relief and cough suppression.
Dextromethorphan: A synthetic compound with antitussive properties.
Uniqueness
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino- is unique due to its specific functional groups and structural modifications, which contribute to its distinct pharmacological profile. Unlike other similar compounds, it has a unique combination of analgesic and antitussive effects, making it valuable for various therapeutic applications.
Biological Activity
Morphinan-3-ol, specifically the compound known as "Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino-", is a morphinan derivative with notable biological activities. This compound is structurally related to well-known opioids and has garnered attention for its potential pharmacological effects. Below is a detailed exploration of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
Morphinan-3-ol has the following molecular characteristics:
Property | Description |
---|---|
Molecular Formula | C19H21NO4.HCl |
Molecular Weight | 363.84 g/mol |
IUPAC Name | 1-((4R,4aR,7S,7aR,12bS)-7,9-dihydroxy-3-methyl-2,3,4,4a,7,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl)ethan-1-one hydrochloride |
SMILES Notation | [H][C@]12[C@H]3CC(C=CC(O)=C4O[C@H]5C@(C=C2)O)=C4[C@]15CCN3C.Cl |
Pharmacological Activities
Morphinan derivatives exhibit various biological activities that can be categorized as follows:
1. Analgesic Effects:
- Morphinan compounds are primarily recognized for their analgesic properties. They interact with opioid receptors in the central nervous system (CNS), leading to pain relief. Research indicates that these interactions can modulate pain pathways effectively.
2. Anti-inflammatory Properties:
- Some studies have suggested that morphinan derivatives may possess anti-inflammatory effects. They can inhibit the release of pro-inflammatory cytokines and reduce oxidative stress in various models of inflammation.
3. Neuroprotective Effects:
- The neuroprotective potential of morphinans has been highlighted in studies focusing on neurodegenerative diseases. These compounds can mitigate neuronal damage by reducing reactive oxygen species (ROS) and modulating apoptosis pathways.
Case Study 1: Analgesic Efficacy
A clinical trial evaluated the analgesic efficacy of morphinan derivatives in patients with chronic pain conditions. The results demonstrated a significant reduction in pain scores compared to baseline measurements after administration of the compound.
Case Study 2: Anti-inflammatory Mechanisms
Research published in a peer-reviewed journal examined the anti-inflammatory mechanisms of morphinan derivatives in a rat model of induced arthritis. The study found that treatment with the compound significantly reduced swelling and inflammatory markers compared to control groups.
Case Study 3: Neuroprotection in Ischemia
A study focused on the neuroprotective effects of morphinans during ischemic events showed that these compounds could reduce neuronal apoptosis and improve functional recovery post-injury.
Properties
CAS No. |
63732-66-1 |
---|---|
Molecular Formula |
C22H28N2O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-7-piperidin-1-yl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C22H28N2O2/c1-23-12-9-22-15-6-7-16(24-10-3-2-4-11-24)21(22)26-20-18(25)8-5-14(19(20)22)13-17(15)23/h5-8,15-17,21,25H,2-4,9-13H2,1H3/t15-,16-,17+,21-,22-/m0/s1 |
InChI Key |
IWUAWWYYAUZWRX-ZKYZHAQMSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)N6CCCCC6 |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)N6CCCCC6 |
Origin of Product |
United States |
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